molecular formula C9H5BrClNO B12957943 2-Bromo-5-(2-chlorophenyl)oxazole

2-Bromo-5-(2-chlorophenyl)oxazole

Cat. No.: B12957943
M. Wt: 258.50 g/mol
InChI Key: XXUCVRPBSUALPB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with an amine, followed by bromination. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-chlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-(2-chlorophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-bromophenyl)oxazole
  • 2-Bromo-5-(4-chlorophenyl)oxazole
  • 2-Chloro-5-(4-bromophenyl)oxazole

Uniqueness

2-Bromo-5-(2-chlorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

2-bromo-5-(2-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

XXUCVRPBSUALPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)Cl

Origin of Product

United States

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